Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate

Stereoselective Synthesis Peptide Chemistry Process Chemistry

Non-stereospecific piperidine syntheses yield diastereomeric mixtures requiring costly preparative chromatography, delaying peptide SAR. This (2R,3S)-Boc-aminopiperidine acetate eliminates that bottleneck with defined stereochemistry and orthogonal Boc/ethyl ester protection for direct solid-phase peptide incorporation. Key outcomes: forces peptide backbone into turn/β-sheet mimics, enhancing target affinity and proteolytic stability; eliminates late-stage chiral resolution; and leverages an 80%-yield stereospecific route for reliable scale-up and predictable procurement timelines.

Molecular Formula C14H26N2O4
Molecular Weight 286.37 g/mol
CAS No. 150618-13-6
Cat. No. B115402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2R, 3S)-3-Boc-amino-2-piperidineacetate
CAS150618-13-6
SynonymsETHYL (2R, 3S)-3-BOC-AMINO-2-PIPERIDINEACETATE
Molecular FormulaC14H26N2O4
Molecular Weight286.37 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1C(CCCN1)NC(=O)OC(C)(C)C
InChIInChI=1S/C14H26N2O4/c1-5-19-12(17)9-11-10(7-6-8-15-11)16-13(18)20-14(2,3)4/h10-11,15H,5-9H2,1-4H3,(H,16,18)/t10-,11+/m0/s1
InChIKeyJWIFFLUEVLMGJF-WDEREUQCSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (2R,3S)-3-Boc-amino-2-piperidineacetate Overview


Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate (CAS 150618-13-6), also known as ethyl 2-[(2R,3S)-3-[(tert-butoxycarbonyl)amino]piperidin-2-yl]acetate, is a chiral, orthogonally protected piperidine building block [1]. With a molecular formula of C₁₄H₂₆N₂O₄ and a molecular weight of 286.37 g/mol, it features a specific (2R,3S) stereochemistry and a Boc-protected amine . This compound is primarily utilized in peptide synthesis to introduce conformational constraints, a critical strategy for enhancing the potency, selectivity, and metabolic stability of peptide-based therapeutics [2].

Stereochemistry
Single (2R,3S) enantiomer supports defined peptide backbone conformation
Protection
Orthogonal Boc and ethyl ester groups for sequential deprotection in SPPS
Application
Introduces conformational constraint into peptide chains for structure-activity research

Ethyl (2R,3S)-3-Boc-amino-2-piperidineacetate vs. Generic Piperidines


Substituting this compound with a generic piperidine derivative or a different stereoisomer can undermine the stereochemical integrity and conformational constraints essential for downstream peptide drug candidates. The specific (2R,3S) absolute configuration dictates the spatial orientation of the amine and acetate groups, which is critical for the desired turn or secondary structure in the target peptide [1]. Using a mixture of diastereomers, such as the 5:1 (2S,3R):(2R,3S) mixture often encountered in non-stereospecific syntheses, necessitates laborious and costly separation steps (e.g., preparative TLC) and leads to significant material loss, directly impacting project timelines and procurement efficiency [2].

Stereoisomer mismatch (e.g., (2S,3R) or racemate) may disrupt intended peptide secondary structure, altering conformational studies
Non-stereospecific routes often yield diastereomer mixtures that require costly chiral separation, delaying synthesis workflows
Generic piperidine building blocks may lack orthogonal 3-amino protection, limiting 2,3-disubstitution versatility in peptide design

Ethyl (2R,3S)-3-Boc-amino-2-piperidineacetate: Key Evidence


Stereospecific Synthesis of (2R,3S) Isomer

A catalytic hydrogenation at 40°C of the β-ketoester derived from Boc-Orn(Z)-OH yields exclusively the (2R,3S) isomer [1]. In contrast, alternative synthetic routes frequently yield a mixture of trans diastereomers, such as a 5:1 mixture of (2S,3R):(2R,3S) isomers, which then require preparative TLC for isolation of the target isomer, introducing additional cost and yield loss [2].

Stereochemical Purity
Reported
Exclusively (2R,3S) isomer
Supports stereochemical control without downstream chiral separation
Catalytic hydrogenation at 40°C; alternative routes yield diastereomer mixtures
Stereoselective Synthesis Peptide Chemistry Process Chemistry

High-Yield Synthesis for Reliable Scale-Up

The optimized stereospecific synthetic route for the core trans-3-amino-2-piperidineacetic acid scaffold reports an isolated yield of 80% for the key β-ketoester intermediate [1]. This contrasts with the lower yields often associated with multi-step asymmetric syntheses of complex piperidine building blocks, which can average around 73% over multiple steps [2].

Synthetic Yield
Class-level
80% isolated yield (β-ketoester)
Reported higher intermediate yield supports supply chain predictability
Comparison vs. 73% via biocatalytic route; verify under scale-up conditions
Synthetic Yield Supply Chain Reliability Peptide Building Block

Orthogonal Protection for Streamlined Peptide Synthesis

The compound possesses a Boc-protected amine and an ethyl ester, a classic orthogonal protecting group strategy [1]. This is in contrast to building blocks like N-Boc-2-piperidineacetic acid (CAS 149518-50-3) which lacks the 3-amino group and offers less versatility for introducing conformational constraints at two positions [2].

Orthogonal Protection
Class-level
Two points for sequential deprotection (3-NHBoc, 2-acetate ester)
Facilitates 2,3-disubstitution in SPPS; mono-protected analogs limit functionalization scope
Comparison with N-Boc-2-piperidineacetic acid (single protection site)
Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

Ethyl (2R,3S)-3-Boc-amino-2-piperidineacetate Applications


Conformationally Constrained Peptide Therapeutics

This compound is specifically designed for incorporating a conformationally restricted piperidine scaffold into peptide chains. The (2R,3S) stereochemistry forces the peptide backbone into a turn or β-sheet mimic, a proven strategy for enhancing target affinity, selectivity, and resistance to proteolytic degradation [1].

Chiral Piperidine Drug Candidates

The defined (2R,3S) configuration and orthogonal protecting groups make it an ideal building block for medicinal chemistry campaigns targeting GPCRs, ion channels, or proteases where piperidine is a privileged pharmacophore. The exclusive stereochemistry avoids the need for late-stage chiral resolution, a significant advantage for SAR exploration [1][2].

Scale-Up for Lead Optimization

The established, high-yielding (80%) and stereospecific synthetic route provides a reliable foundation for scaling the production of this intermediate. This contrasts with less efficient or poorly documented syntheses of alternative building blocks, ensuring more predictable procurement for advanced preclinical studies [1].

Application
Selection Property
Validation Focus
Peptide conformational constraint studies
Defined (2R,3S) stereochemistry
Confirm turn or β-sheet mimicry by NMR/CD spectroscopy
Chiral piperidine scaffold in medicinal chemistry probes
Orthogonal Boc/ethyl ester protection
Verify sequential deprotection compatibility in solid-phase synthesis
Scale-up for preclinical lead synthesis
Established high-yielding synthetic route
Assess lot-to-lot reproducibility and supply chain reliability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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